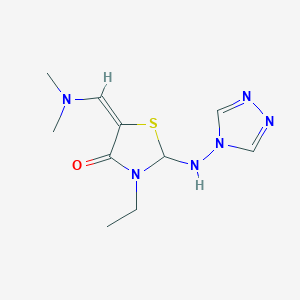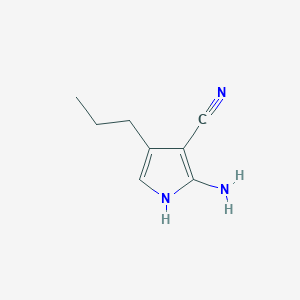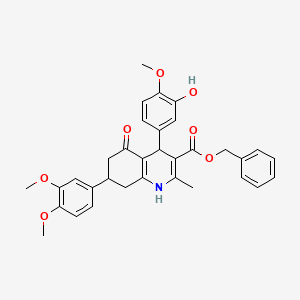
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 1,3-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the 2-position of the pyrrole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted pyrrole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. Specific pathways and targets may include enzymes, receptors, and DNA, depending on the context of its application.
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains only one methyl group, leading to variations in its properties and applications.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
33207-70-4 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(1,3-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(3)8(6)7(2)10/h4-5H,1-3H3 |
Clé InChI |
WJCOMBAECZESJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=C1)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


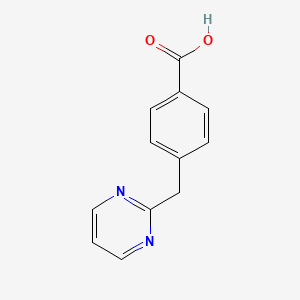
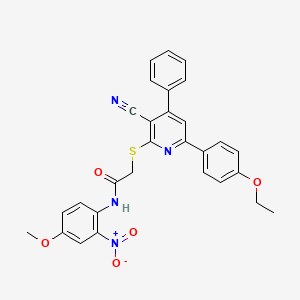
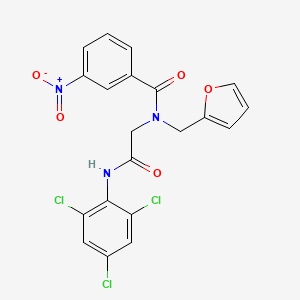
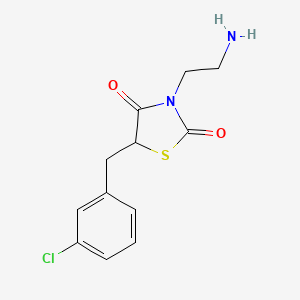

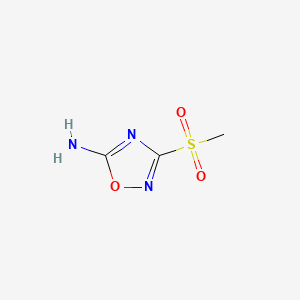
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
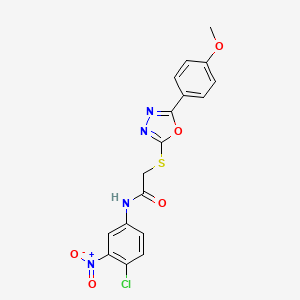
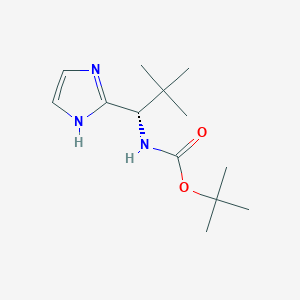
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)

